molecular formula C5H3ClN4S B1432615 6-Chlorothiazolo[4,5-b]pyrazin-2-amine CAS No. 1440427-74-6

6-Chlorothiazolo[4,5-b]pyrazin-2-amine

Cat. No. B1432615
M. Wt: 186.62 g/mol
InChI Key: WOCRMGRXLKJGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorothiazolo[4,5-b]pyrazin-2-amine is a chemical compound with the molecular formula C5H3ClN4S and a molecular weight of 186.62 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a 75% yield .


Molecular Structure Analysis

The molecular structure of 6-Chlorothiazolo[4,5-b]pyrazin-2-amine consists of a pyrazine ring fused with a thiazole ring .


Physical And Chemical Properties Analysis

6-Chlorothiazolo[4,5-b]pyrazin-2-amine has a number of physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.42 .

Scientific Research Applications

  • Synthesis of Novel Thiazole Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5- b ]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3- d ]pyrimidine derivatives .
    • Method of Application : The reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields various derivatives .
    • Results : Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity .
  • Pyrrolopyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Method of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

The safety data sheet for a similar compound, 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, indicates that it may cause harm if inhaled, and may cause eye, skin, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRMGRXLKJGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothiazolo[4,5-b]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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